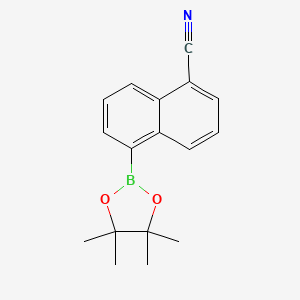
1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring, and a nitrile group attached to the fourth carbon atom. The presence of the methyl and oxo groups further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with methyl isocyanate in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile may involve large-scale synthesis using optimized reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazoles, amides, and other derivatives that retain the core benzodiazole structure. These products can have diverse applications in different fields .
Scientific Research Applications
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile: Lacks the methyl group at the first position.
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbonitrile: Similar structure but with the nitrile group at a different position.
Uniqueness
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the fourth position and the methyl group at the first position differentiates it from other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
923014-40-8 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-methyl-2-oxo-3H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-12-7-4-2-3-6(5-10)8(7)11-9(12)13/h2-4H,1H3,(H,11,13) |
InChI Key |
VNOFRQZGPOCNBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2NC1=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)


![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
